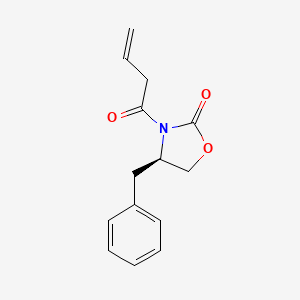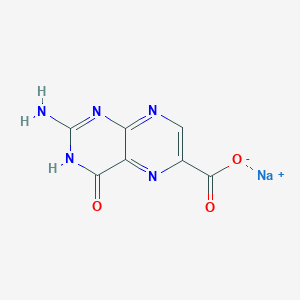
14-Bromo 4'-epi-Daunorubicin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin Hydrochloride, an anthracycline antibiotic related to the rhodomycins. This compound is known for its antineoplastic properties, making it a valuable agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves the bromination of Daunorubicin Hydrochloride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 14-Bromo 4’-epi-Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
Chemical Reactions Analysis
Types of Reactions
14-Bromo 4’-epi-Daunorubicin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
14-Bromo 4’-epi-Daunorubicin Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves intercalation into DNA, which disrupts the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin Hydrochloride: The parent compound, used in the treatment of leukemia.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of Daunorubicin with altered pharmacokinetics and reduced cardiotoxicity.
Idarubicin: A synthetic analog with enhanced efficacy and reduced side effects.
Uniqueness
14-Bromo 4’-epi-Daunorubicin Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potentially enhance its antineoplastic activity. This modification may also affect the compound’s interaction with DNA and its overall efficacy in cancer treatment .
Properties
CAS No. |
99530-17-3 |
|---|---|
Molecular Formula |
C₂₇H₂₈BrNO₁₀·HCl |
Molecular Weight |
606.423646 |
Synonyms |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





